2,5-Dichlorobenzenediazonium
Overview
Description
2,5-Dichlorobenzenediazonium is an organic compound belonging to the class of diazonium salts. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 5 positions, and a diazonium group (-N₂⁺) attached to the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenediazonium is typically synthesized through the diazotization of 2,5-dichloroaniline. The process involves the reaction of 2,5-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt .
Industrial Production Methods: In industrial settings, the diazotization process is scaled up by carefully controlling the reaction conditions to ensure high yield and purity of the product. The use of large excesses of sulfuric acid and fine milling of the starting material are common practices to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl, halogens, or nitro groups.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Water: For the formation of phenols.
Cuprous Chloride/Bromide: For the formation of halogenated aromatic compounds (Sandmeyer reaction).
Potassium Iodide: For the formation of iodinated aromatic compounds.
Fluoroboric Acid: For the formation of fluorinated aromatic compounds (Schiemann reaction).
Major Products:
2,5-Dichlorophenol: Formed by hydrolysis.
2,5-Dichlorobenzene: Formed by halogenation.
Azo Compounds: Formed by coupling reactions.
Scientific Research Applications
2,5-Dichlorobenzenediazonium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: It is employed in the labeling of biomolecules for detection and analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2,5-dichlorobenzenediazonium involves the formation of reactive intermediates that can undergo substitution or coupling reactions. The diazonium group (-N₂⁺) is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted aromatic compounds .
Comparison with Similar Compounds
2,4-Dichlorobenzenediazonium: Similar in structure but with chlorine atoms at the 2 and 4 positions.
3,5-Dichlorobenzenediazonium: Chlorine atoms at the 3 and 5 positions.
2,5-Dichloroaniline: The precursor used in the synthesis of 2,5-dichlorobenzenediazonium
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in its reactions. Its ability to form stable diazonium salts makes it particularly useful in organic synthesis and industrial applications.
Properties
IUPAC Name |
2,5-dichlorobenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N2/c7-4-1-2-5(8)6(3-4)10-9/h1-3H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHSORCNUGSJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+]#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14239-23-7 (tetrachlorozincate (2-)) | |
Record name | Fast Scarlet GG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015470550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50864477 | |
Record name | 2,5-Dichlorobenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15470-55-0 | |
Record name | 2,5-Dichlorobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15470-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fast Scarlet GG | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015470550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dichlorobenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DICHLOROBENZENEDIAZONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7TE1Z2HFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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